molecular formula C27H39N3O7S2 B2684897 ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449783-25-9

ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No. B2684897
M. Wt: 581.74
InChI Key: IQYRFQMFJGRSSM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C27H39N3O7S2 and its molecular weight is 581.74. The purity is usually 95%.
BenchChem offers high-quality ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Novel Synthesis Methods

Research has explored innovative synthesis techniques involving ethyl 2-(substituted-methyl)-2,3-butadienoates for creating highly functionalized compounds. For instance, ethyl 2-methyl-2,3-butadienoate acts as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, producing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. This method extends to using substituted versions for synthesizing ethyl 2,6-cis-disubstituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with high diastereoselectivities, showcasing the versatility of this compound in creating diverse and complex molecular structures (Xue-Feng Zhu et al., 2003).

Development of Novel Compounds

Further research has led to the synthesis of new compounds, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[l,6‐a]benzimidazoles, and related fused systems starting from similar ethyl compounds. These developments highlight the compound's role as a precursor in the creation of novel heterocyclic compounds, expanding the potential applications in medicinal chemistry and drug discovery (E. A. Bakhite et al., 2005).

Chemical Reactions and Properties Study

The study of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives has provided insights into the reactivity and potential applications of similar ethyl compounds in synthesizing new chemical entities with possible biological activities. Such research demonstrates the utility of these compounds in exploring new reactions and creating compounds with unique properties (H. M. Mohamed, 2021).

properties

IUPAC Name

ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3O7S2/c1-8-37-25(32)21-20-17-26(2,3)29-27(4,5)22(20)38-24(21)28-23(31)18-9-11-19(12-10-18)39(33,34)30(13-15-35-6)14-16-36-7/h9-12,29H,8,13-17H2,1-7H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYRFQMFJGRSSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

581.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

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